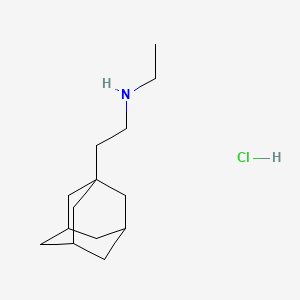

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

Vue d'ensemble

Description

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride is a chemical compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride typically involves the reaction of 2-(adamantan-1-yl)ethanamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: The adamantane moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted adamantane derivatives.

Applications De Recherche Scientifique

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its antiviral and anticancer properties due to the stability and bioavailability of the adamantane moiety.

Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and mechanical properties.

Mécanisme D'action

The mechanism of action of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. For example, in antiviral applications, the compound can inhibit viral replication by binding to viral proteins and preventing their proper function.

Comparaison Avec Des Composés Similaires

1-Adamantanamine: A primary amine with a similar adamantane structure.

2-(Adamantan-1-yl)ethanamine: A precursor in the synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride.

3-(Adamantan-1-yl)propylamine: Another amine derivative with an extended alkyl chain.

Uniqueness: this compound is unique due to its specific ethyl substitution on the adamantane moiety, which imparts distinct chemical and physical properties. This substitution enhances the compound’s solubility, stability, and bioavailability, making it more effective in various applications compared to its analogs.

Activité Biologique

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride, a derivative of adamantane, has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the pharmacological properties of various derivatives. The chemical structure can be represented as follows:

- IUPAC Name : (2-Adamantan-1-YL-ethyl)-ethylamine hydrochloride

- CAS Number : 26831-44-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains, including Gram-positive bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival .

- Cytotoxic Effects : Studies have shown that the compound can induce cytotoxicity in human cell lines, which is critical for evaluating its safety profile in therapeutic applications .

Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

| Streptococcus pneumoniae | 8 | 16 |

Cytotoxicity Assay

The cytotoxic effects were assessed using human lung epithelial cells (A549). The IC50 values were calculated to determine the concentration at which the compound reduces cell viability by 50%.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 20 |

| HEK293 | 25 |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study utilized a scaffold-ranking library screening to identify compounds with broad-spectrum antibacterial activity, including this compound. Results indicated that this compound demonstrated potent activity against ESKAPE pathogens, with minimal toxicity towards human cells . -

Cytotoxicity Evaluation :

Another investigation focused on the cytotoxic effects of various adamantane derivatives, revealing that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . -

Structure-Activity Relationship (SAR) :

Research into the SAR of adamantane derivatives highlighted that modifications at specific positions significantly influenced biological activity. The presence of bulky groups like adamantane enhanced interactions with bacterial targets, leading to increased potency .

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUXJAVFDBNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181324 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26831-44-7 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.